molecular formula C23H16ClNO5S B2922374 5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866808-89-1

5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2922374
CAS RN: 866808-89-1
M. Wt: 453.89
InChI Key: CSNOYABAOSMEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BSQ and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of BSQ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, BSQ has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and physiological effects:
BSQ has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BSQ has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of BSQ for lab experiments is its relatively low toxicity, which makes it a safer alternative to other anticancer agents. Additionally, BSQ has been found to have a broad spectrum of activity against various types of cancer cells, which makes it a potentially useful therapeutic agent. However, one limitation of BSQ is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on BSQ. One direction is to study its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to fully understand the mechanism of action of BSQ and how it can be optimized for therapeutic use. Finally, research is needed to develop more effective methods for administering BSQ in vivo, such as through the use of nanoparticles or other drug delivery systems.

Synthesis Methods

The synthesis of BSQ involves the reaction of 4-chlorobenzene sulfonyl chloride with 5-benzyl-8-hydroxy-1,3-dioxolo[4,5-g]quinoline in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

BSQ has shown promising results in various scientific research studies. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, BSQ has been studied for its potential as an anti-inflammatory agent and has been found to reduce inflammation in animal models.

properties

IUPAC Name

5-benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO5S/c24-16-6-8-17(9-7-16)31(27,28)22-13-25(12-15-4-2-1-3-5-15)19-11-21-20(29-14-30-21)10-18(19)23(22)26/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNOYABAOSMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one

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